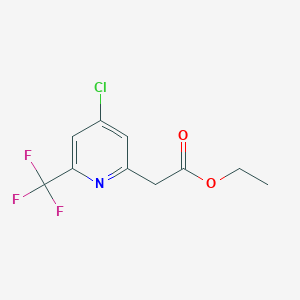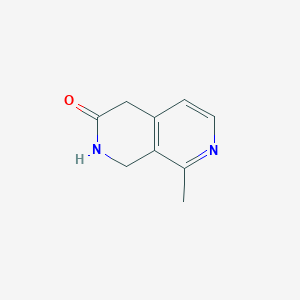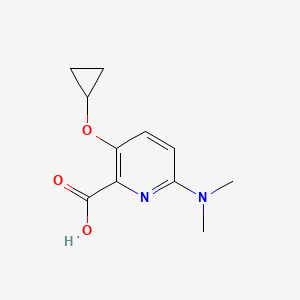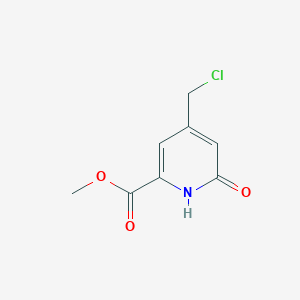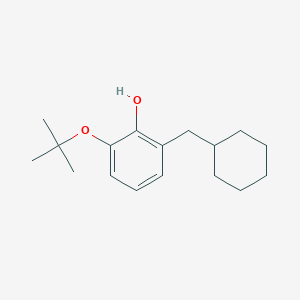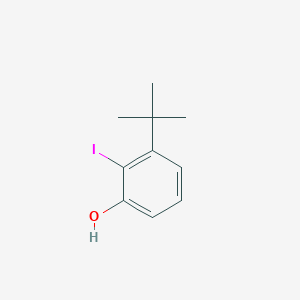![molecular formula C6H4ClN3O B14844964 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-5-one](/img/structure/B14844964.png)
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-5-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a pyrrolo[3,4-D]pyrimidine core, which is a fused bicyclic system containing nitrogen atoms. The presence of a chlorine atom at the 2-position and a keto group at the 5-position further enhances its reactivity and potential for diverse chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl 2-formylsuccinate with acetamidine hydrochloride in the presence of sodium ethoxide and ethanol . The reaction mixture is then treated with aqueous hydrogen chloride solution to facilitate cyclization and formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-5-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the keto group, potentially leading to the formation of hydroxyl derivatives.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant in water at 25°C.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Hydroxyl derivatives.
Substitution: Substituted pyrrolo[3,4-D]pyrimidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-5-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapies.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-D]pyrimidine: Another heterocyclic compound with similar structural features and potential as a kinase inhibitor.
Pyrrolo[2,3-D]pyrimidine: Shares the pyrimidine core but differs in the position of the nitrogen atoms and substituents.
Uniqueness
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-5-one is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its chlorine atom at the 2-position and keto group at the 5-position make it particularly suitable for targeted chemical modifications and biological interactions.
Propiedades
Fórmula molecular |
C6H4ClN3O |
|---|---|
Peso molecular |
169.57 g/mol |
Nombre IUPAC |
2-chloro-6,7-dihydropyrrolo[3,4-d]pyrimidin-5-one |
InChI |
InChI=1S/C6H4ClN3O/c7-6-9-1-3-4(10-6)2-8-5(3)11/h1H,2H2,(H,8,11) |
Clave InChI |
IHFUIMKEEDRDBQ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=NC(=NC=C2C(=O)N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


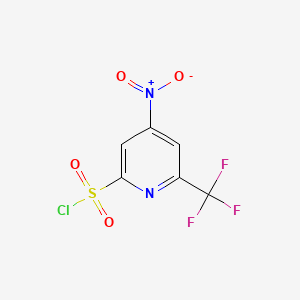

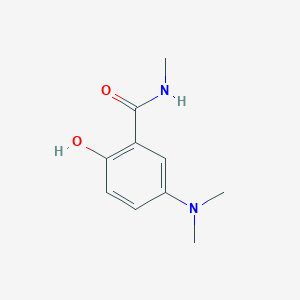
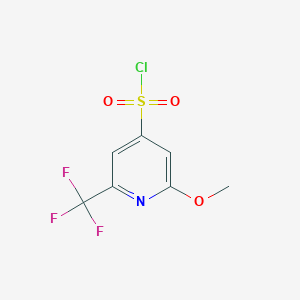
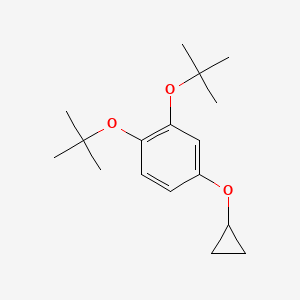
![1-[5-(1,3-Dioxolan-2-YL)-2-fluorophenyl]ethanone](/img/structure/B14844911.png)
